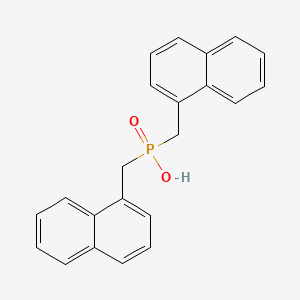![molecular formula C18H16INOS B12621490 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide CAS No. 920537-59-3](/img/structure/B12621490.png)
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a benzamide group, and a benzothiophene moiety. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene precursor and an appropriate electrophile.
Coupling Reaction: The final step involves coupling the iodinated benzamide with the benzothiophene moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzamide and benzothiophene moieties can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of ligands and bases like triethylamine.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzamide and benzothiophene moieties.
Coupling Reactions: Products include more complex organic molecules with extended conjugation or additional functional groups.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to the active site of enzymes, inhibiting their activity. The benzothiophene moiety can interact with receptor sites, modulating their signaling pathways. These interactions lead to the compound’s biological effects, such as anti-cancer or anti-inflammatory activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-iodo-N-methylbenzamide: Similar structure but lacks the benzothiophene moiety.
3-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide: Similar structure with the iodine atom at a different position.
N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide: Lacks the iodine atom.
Uniqueness
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide is unique due to the presence of both the iodine atom and the benzothiophene moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, material science, and chemical biology.
Eigenschaften
CAS-Nummer |
920537-59-3 |
|---|---|
Molekularformel |
C18H16INOS |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16INOS/c1-12-13-6-3-5-9-17(13)22-16(12)10-11-20-18(21)14-7-2-4-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,21) |
InChI-Schlüssel |
WHZBOVFRGROHDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)

![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)
![4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B12621427.png)
![N-(3-((4-bromo-2-methylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12621431.png)

![N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide](/img/structure/B12621443.png)
![[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12621448.png)

![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)


![4-[(6-oxo-1H-pyrimidin-2-yl)amino]benzoic acid](/img/structure/B12621466.png)
![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
